![molecular formula C18H16N4O2 B026070 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one CAS No. 108381-22-2](/img/structure/B26070.png)
4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
Übersicht
Beschreibung
The compound “4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one” is a chemical compound with the molecular formula C18H16N4O2 . It has a molecular weight of 320.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone ring, a benzimidazole ring, and a cyclohexadienone ring . The InChI string for this compound is InChI=1S/C18H16N4O2/c1-10-8-16 (24)21-22-17 (10)12-4-7-14-15 (9-12)20-18 (19-14)11-2-5-13 (23)6-3-11/h2-7,9-10,23H,8H2,1H3, (H,19,20) (H,21,24) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.3 g/mol . It has an XLogP3-AA value of 2.4, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 320.12732577 g/mol .
Wissenschaftliche Forschungsanwendungen
Veterinary Medicine
O-Demethyl pimobendan is widely used in veterinary medicine, particularly in the treatment of heart diseases in dogs . It has been shown to have a positive inotropic effect, meaning it increases the force of the heart’s contractions .
Pharmacokinetics Research
The compound has been used in pharmacokinetics research to study its absorption, distribution, metabolism, and excretion in the body . For instance, studies have been conducted to compare the pharmacokinetic characteristics of different formulations of pimobendan, the parent drug of O-Demethyl pimobendan .
Cardiovascular Research
O-Demethyl pimobendan has been used in cardiovascular research, particularly in studies investigating the treatment of congestive heart failure . It has been shown to increase cardiac output without increasing myocardial oxygen consumption .
Bioequivalence Studies
The compound has been used in bioequivalence studies to compare the in vivo biological equivalence of two medicinal products . For example, a study compared the bioequivalence of a custom-made oral pimobendan solution formulation to a reference solution formulation .
Rectal Administration Research
Research has been conducted to study the pharmacokinetics of O-Demethyl pimobendan following rectal administration . This research is important for situations where oral administration of medication is not possible.
Acidosis Condition Research
Studies have been conducted to understand the influence of acidosis (a condition in which there is too much acid in the body fluids) on the positive inotropic effect of O-Demethyl pimobendan . This research is crucial for understanding how the compound works under different physiological conditions.
Crystal Structure Analysis
The compound has been used in crystal structure analysis research . Understanding the crystal structure of a compound is important for predicting its physical and chemical properties.
Inodilator Research
O-Demethyl pimobendan is known as an inodilator, a type of drug that has both vasodilating and inotropic effects . Research has been conducted to understand these effects and their implications for the treatment of heart diseases.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
O-Demethyl Pimobendan, also known as UD-CG 212, primarily targets cardiac myocytes . Its main role is to increase the affinity of calcium for binding to troponin C on these cells .
Mode of Action
O-Demethyl Pimobendan acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes . It also inhibits phosphodiesterase 3 (PDE3), which results in both arterial dilation and venodilation .
Biochemical Pathways
The inhibition of PDE3 by O-Demethyl Pimobendan leads to an increase in intracellular cAMP concentration . This activates cAMP-dependent protein kinase, which phosphorylates many target proteins, including Ca2+ channels in the plasma membrane . This leads to enhanced Ca2+ influx, greater accumulation of intracellular Ca2+, and hence, more tension in the cardiac muscle .
Pharmacokinetics
The pharmacokinetics of O-Demethyl Pimobendan have been studied in healthy dogs . After oral administration, the mean maximum plasma concentration (Cmax) was found to be 30.9 ± 10.4 ng/ml, and the time to reach a maximum concentration (Tmax) was 3.2 ± 1.6 hours . The disappearance half-life (t1/2) was 5.0 ± 2.7 hours, and the area under the concentration–time curve (AUC) was 167.8 ± 36.2 ng * h/ml . These findings suggest that O-Demethyl Pimobendan might achieve effective concentrations in treating dogs with congestive heart failure .
Action Environment
The action of O-Demethyl Pimobendan can be influenced by various environmental factors. For instance, the route of administration (oral vs. rectal) significantly affects the pharmacokinetics of the drug
Eigenschaften
IUPAC Name |
3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXSEARPHDXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108381-22-2 | |
| Record name | O-Demethyl pimobendan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL PIMOBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of UD-CG 212 Cl?
A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]
Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?
A2: Increased cAMP levels lead to several downstream effects, including:
- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]
- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []
- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]
Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?
A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []
Q4: Does UD-CG 212 Cl affect cardiac rhythm?
A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



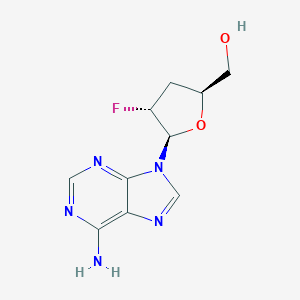

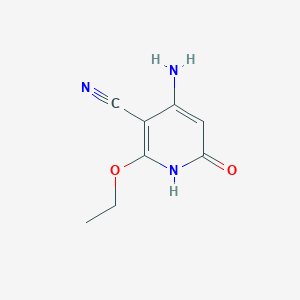

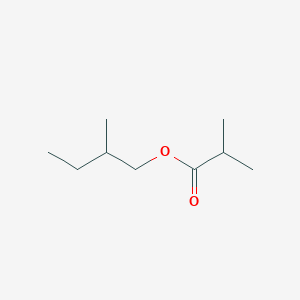

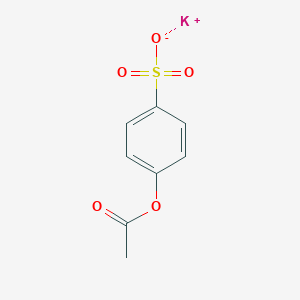
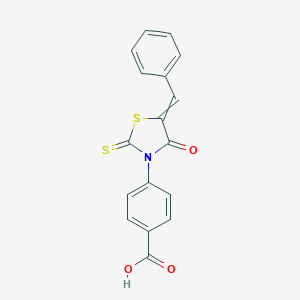
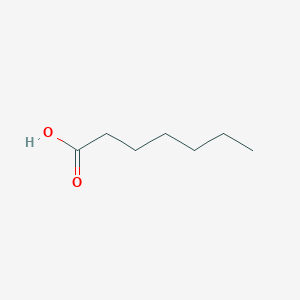
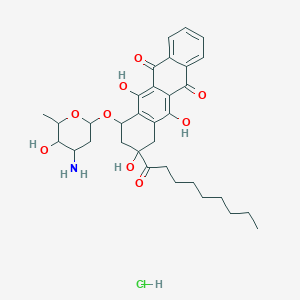
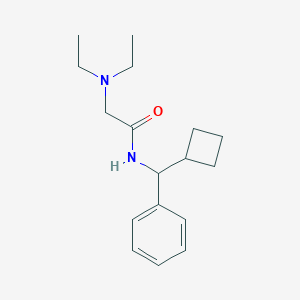


![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)